(2-Hydroxyethyl)triethylammonium iodide
Overview
Description
(2-Hydroxyethyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C8H20INO. It is also known as triethylcholine iodide. This compound is characterized by the presence of a hydroxyethyl group attached to a triethylammonium ion, with iodide as the counterion. It is commonly used in various chemical and biological research applications due to its unique properties.
Scientific Research Applications
(2-Hydroxyethyl)triethylammonium iodide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Triethylcholine iodide, also known as (2-Hydroxyethyl)triethylammonium iodide, is a drug that mimics choline . Its primary targets are the nerve endings where it interferes with the synthesis of acetylcholine .
Mode of Action
Triethylcholine iodide interacts with its targets by causing a failure of cholinergic transmission . It produces a slowly developing neuromuscular weakness that is exacerbated by exercise .
Biochemical Pathways
The biochemical pathways affected by Triethylcholine iodide are those involved in the synthesis of acetylcholine . By interfering with these pathways, it causes a reduction in the contractions of muscles elicited by a high rate of nerve stimulation while leaving unaffected the contractions caused by slower rates of stimulation .
Pharmacokinetics
It is known that the compound has a relatively low acute toxicity . Intravenous administration of 10–25 mg/kg triethylcholine iodide produced slight to moderate exercise intolerance, while 100 mg/kg caused death in rabbits after continuous exercise .
Result of Action
The result of Triethylcholine iodide’s action is a slowly developing muscular weakness that is more severe after exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)triethylammonium iodide can be synthesized through the reaction of triethylamine with ethylene oxide, followed by the addition of hydroiodic acid. The reaction proceeds as follows:
- Triethylamine reacts with ethylene oxide to form (2-hydroxyethyl)triethylammonium hydroxide.
- The resulting hydroxide is then treated with hydroiodic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:
- Mixing triethylamine and ethylene oxide in a controlled environment.
- Adding hydroiodic acid to the reaction mixture.
- Purifying the product through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)triethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced forms of the original compound.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)trimethylammonium iodide
- (2-Hydroxyethyl)dimethylammonium chloride
- Choline chloride
Uniqueness
(2-Hydroxyethyl)triethylammonium iodide is unique due to its specific structure, which includes a hydroxyethyl group and three ethyl groups attached to the ammonium ion. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
triethyl(2-hydroxyethyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.HI/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDHXDORJFXNDX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCO.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-61-4 (Parent) | |
Record name | Triethylcholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00884206 | |
Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-17-5 | |
Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5957-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylcholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-HYDROXYETHYL)-TRIETHYLAMMONIUM IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLCHOLINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6N6ZR53C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-Hydroxyethyl)triethylammonium iodide, as a precursor to a cholinergic false transmitter, potentially affect cholinergic neurotransmission?
A1: While the provided research paper [] focuses on triethylcholine, this compound, due to its structural similarity, could also potentially act as a precursor to a cholinergic false transmitter.
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